1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
The primary targets of “1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine” are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . Leishmaniasis and malaria are communicable diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the potent antileishmanial activity of a similar compound . The compound fits well in the active site of the protein, characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound interferes with the life cycle of leishmania and plasmodium, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it has superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown significant inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2-bromobenzyl bromide with 4-aminopyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and moderate heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazol-4-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Chlorophenyl)methyl-1H-pyrazol-4-amine:
1-(2-Fluorophenyl)methyl-1H-pyrazol-4-amine: The presence of fluorine affects the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the bromophenyl group and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANKXPKURVAPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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